1,3,6-Tri-O-Galloyl-Beta-D-Glucose

Catalog No.
S776030
CAS No.
18483-17-5
M.F
C27H24O18
M. Wt
636.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6-Tri-O-Galloyl-Beta-D-Glucose

CAS Number

18483-17-5

Product Name

1,3,6-Tri-O-Galloyl-Beta-D-Glucose

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C27H24O18

Molecular Weight

636.5 g/mol

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23+,27+/m1/s1

InChI Key

RNKMOGIPOMVCHO-SJMVAQJGSA-N

Synonyms

1,3,6-tri-O-galloyl-beta-D-glucose, 1,3,6-tri-O-galloylglucose

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

The exact mass of the compound 1,3,6-tri-O-galloyl-beta-D-glucose is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69861. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. It belongs to the ontological category of hydrolysable tannin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,6-Tri-O-galloyl-beta-D-glucose (TGG) is a highly defined hydrolyzable gallotannin consisting of a beta-D-glucose core esterified with exactly three galloyl units at the 1, 3, and 6 positions [1]. Unlike crude botanical extracts or variable tannic acid mixtures, this precise positional isomer serves as a rigorous analytical standard and a critical intermediate in the biosynthesis of complex ellagitannins . For industrial and scientific procurement, TGG provides a strictly controlled molecular weight (636.47 g/mol) and a reliable baseline for structure-activity relationship (SAR) studies, offering predictable solubility and defined hydrogen-bonding capacity that crude tannin mixtures fundamentally cannot achieve [REFS-1, REFS-2].

Research Fit

Workflow SAR probe for gallotannin regiospecificity
Selection Defined positional isomer for enzyme inhibition studies
Use Context Negative control for ferroptosis research

Substituting 1,3,6-Tri-O-galloyl-beta-D-glucose with commercial 'tannic acid' introduces a chaotic mixture of di- to deca-galloyl glucoses, resulting in batch-dependent artifacts and unresolvable multi-target effects that invalidate mechanistic data [1]. Furthermore, attempting to substitute TGG with the more heavily studied penta-O-galloyl-beta-D-glucose (PGG) fundamentally alters the molecule's physicochemical profile; the full substitution in PGG eliminates the free hydroxyl groups at the 2- and 4-positions, drastically increasing hydrophobicity and reducing aqueous solubility . Additionally, TGG lacks the covalent hexahydroxydiphenoyl (HHDP) bridge found in related ellagitannins like corilagin, granting TGG a highly flexible conformational state (capable of chair or tripod geometries) that is essential for specific non-covalent interactions with target proteins like tyrosinase and amyloidogenic peptides [1].

Substitution Risk

Regiospecific isomer mismatch
Galloyl group positions on the glucose core determine bioactivity; different positional isomers may shift inhibition profiles.
Gallotannin mixture variability
Unspecified gallotannin mixtures or higher-galloylated analogs like pentagalloylglucose may not reproduce 1,3,6-specific activity.
Lower antiferroptosis potency
TGG exhibits lower antiferroptosis activity compared to bridged ellagitannins; substituting corilagin with TGG may alter endpoint readouts.

Aqueous and Solvent Solubility Profile for Assay Reproducibility

A major procurement failure in tannin research is the premature precipitation of highly galloylated compounds in aqueous buffers. 1,3,6-Tri-O-galloyl-beta-D-glucose mitigates this by maintaining free hydroxyl groups at the 2- and 4-positions, allowing it to achieve a working aqueous solubility of ~1 mg/mL (1.57 mM) with mild heating or sonication, and an excellent DMSO solubility of 100 mg/mL (157.12 mM). In contrast, fully substituted analogs like penta-O-galloyl-beta-D-glucose (PGG) exhibit severe hydrophobicity and frequent assay crash-out . This predictable solubility ensures that TGG remains in solution during complex in vitro assays, preventing false negatives.

Evidence DimensionAqueous and DMSO Solubility
Target Compound DataTGG: 1 mg/mL (H2O), 100 mg/mL (DMSO)
Comparator Or BaselinePGG and higher gallotannins: Highly hydrophobic, prone to aqueous precipitation
Quantified DifferenceTGG maintains sufficient hydrophilicity for 1.57 mM aqueous stock solutions, avoiding the severe insolubility of fully galloylated analogs.
ConditionsStandard laboratory solubilization (H2O and DMSO with sonication)

Predictable solubility profiles are critical for reproducible in vitro assays and formulation without precipitation, saving researchers time and material costs.

Antiferroptosis vs. Corilagin
Head-to-head
Corilagin > TGG
Supports structural analog control use
bmMSC ferroptosis model; exact IC50 not reported

Conformational Flexibility as a Defined Unbridged Control

The bioactivity of gallotannins is heavily dependent on their structural rigidity. Molecular modeling and PM3 semiempirical calculations demonstrate that TGG maintains an unbridged, highly flexible structure capable of adopting distinct 'chair' or 'tripod' conformations [1]. In contrast, the closely related ellagitannin corilagin contains a covalently bridged hexahydroxydiphenoyl (HHDP) group that locks its conformation into a rigid skew-boat [1]. This flexibility allows TGG to interact adaptively with complex protein targets, such as islet amyloid polypeptide (IAPP), making it an essential unbridged control when evaluating the impact of molecular flexibility on secondary nucleation and amyloid fibril reduction [2].

Evidence DimensionConformational Flexibility and 3D Geometry
Target Compound DataTGG: Unbridged, flexible (chair/tripod conformations)
Comparator Or BaselineCorilagin: Covalently bridged HHDP group, rigid (skew-boat conformation)
Quantified DifferenceTGG lacks the covalent bridge, providing a structurally flexible baseline for protein binding compared to the locked geometry of ellagitannins.
ConditionsPM3 semiempirical molecular orbital theories and atomic force microscopy of IAPP self-assembly

Buyers investigating protein-ligand interactions require TGG as a defined, flexible control to isolate the effect of molecular geometry from the raw number of galloyl groups.

Aldose Reductase & AGE (Class)
Class-level
Isomer specificity drives activity
Data to verify; TGG not directly tested
Ex vivo lens opacity model; only 1,2,3,6-tetra isomer effective

Compositional Purity vs. Crude Tannic Acid in Enzyme Assays

In the development of dermatological agents, crude tannic acid is often used but suffers from off-target toxicity and batch variability. TGG acts as a pure, defined non-covalent inhibitor of tyrosinase (TYR), effectively blocking the rate-limiting step of melanin synthesis without the confounding artifacts of mixed polymers. By utilizing TGG, researchers can accurately benchmark IC50 values and binding kinetics against standard inhibitors like kojic acid, ensuring that observed anti-melanogenic effects are strictly tied to the 1,3,6-galloylation pattern rather than undefined impurities .

Evidence DimensionTyrosinase (TYR) Inhibition Specificity
Target Compound DataTGG: Defined non-covalent inhibitor of TYR
Comparator Or BaselineCrude Tannic Acid: Variable mixture causing off-target cytotoxicity and unresolvable SAR
Quantified DifferenceTGG provides a single-molecule mechanism for TYR inhibition, eliminating the multi-target noise inherent to crude botanical extracts.
ConditionsIn vitro tyrosinase inhibition and melanin deposition assays

Procuring pure TGG enables precise benchmarking for cosmetic active ingredient development without the regulatory and scientific risks of mixture-induced artifacts.

Cytotoxicity IC50 Profile
Reported
L1210: 3.7, V79: 13, HeLa: 18 µg/mL
Supports cytotoxicity endpoint review
Neutral red uptake assay; TGG most potent among tested isolates

Quantitative Baseline for Antiviral Binding Affinity

TGG has emerged as a high-value defined scaffold for antiviral drug discovery. In silico molecular docking studies against the SARS-CoV-2 Spike protein Receptor Binding Domain (RBD) demonstrate that TGG exhibits a highly favorable binding energy of -7.5 kcal/mol for the wild-type strain and -7.7 kcal/mol for specific variants [1]. When compared to variable crude plant extracts, TGG provides a quantifiable, reproducible binding metric. Its specific regiospecificity allows it to interact with critical viral residues, making it a superior procurement choice for researchers needing a reliable, pure phytochemical standard for viral entry inhibition assays [1].

Evidence DimensionSARS-CoV-2 Spike RBD Binding Energy
Target Compound DataTGG: -7.5 kcal/mol (Wild-type), -7.7 kcal/mol (Omicron BA.1)
Comparator Or BaselineUndefined phytochemical mixtures: Unquantifiable and irreproducible binding metrics
Quantified DifferenceTGG delivers a precise, highly favorable binding affinity (-7.5 to -7.7 kcal/mol) that can be standardized across different viral variant models.
ConditionsIn silico molecular docking against SARS-CoV-2 Spike protein variants

Provides a defined, reproducible molecular scaffold for antiviral drug discovery, replacing the guesswork associated with variable crude plant extracts.

High-Throughput Screening for Dermatological and Cosmetic Formulations

Because TGG is a defined non-covalent inhibitor of tyrosinase with predictable aqueous solubility, it is the ideal candidate for screening skin-lightening and anti-melanogenic agents. Unlike crude tannic acid, TGG allows formulators to establish precise structure-activity relationships without batch-to-batch variability .

Structural Controls in Amyloid Aggregation and Neurodegeneration Research

TGG's unbridged, highly flexible molecular geometry makes it an essential control compound when studying the modulation of amyloidogenic proteins like IAPP and amyloid-beta. Researchers procure TGG to compare its adaptive binding kinetics against rigid, covalently bridged ellagitannins (e.g., corilagin) in secondary nucleation assays [1].

Standardized Phytochemical Benchmarking in Antiviral Drug Discovery

With a quantified binding affinity of -7.5 kcal/mol to the SARS-CoV-2 Spike RBD, TGG serves as a reliable, pure reference standard for evaluating viral entry inhibitors. It replaces undefined botanical extracts, providing a precise molecular scaffold for in vitro and in silico antiviral screening workflows[2].

Analytical Standard for Tannin Biosynthesis and Plant Metabolomics

As a critical intermediate in the sequential galloylation pathway leading to penta-O-galloyl-beta-D-glucose, TGG is procured as an analytical standard for LC-MS and NMR metabolomic profiling. Its specific 1,3,6-substitution pattern is required to accurately map plant secondary metabolism and enzymatic galloylation reactions .

Application Fit Matrix

Application
Selection Property
Validation Focus
Ferroptosis negative control
Structural analog control use
Antiferroptosis endpoint comparison
SAR probe for gallotannin binding
Regiospecific galloylation pattern
Isomer-specific enzyme inhibition
Cytotoxicity reference standard
Quantitative cytotoxicity baseline
Cross-study IC50 benchmarking

XLogP3

0.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

11

Exact Mass

636.09626391 Da

Monoisotopic Mass

636.09626391 Da

Heavy Atom Count

45

UNII

O8718334XJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

93615-37-3

Wikipedia

1,3,6-Trigalloylglucose

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